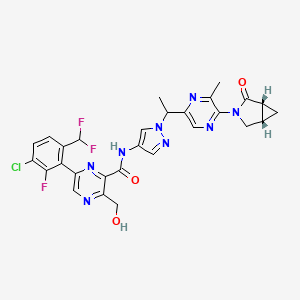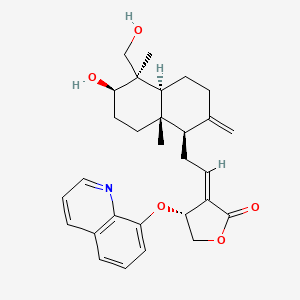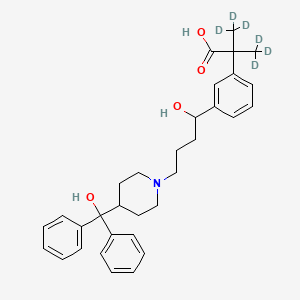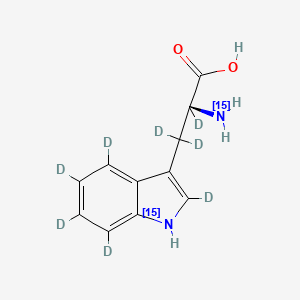
GSK PERK Inhibitor-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PERK-IN-4-d3 is a deuterium-labeled version of PERK-IN-4, a potent and selective inhibitor of protein kinase R-like endoplasmic reticulum kinase (PERK). PERK is activated in response to various endoplasmic reticulum stresses, which are implicated in numerous disease states .
Preparation Methods
Synthetic Routes and Reaction Conditions
PERK-IN-4-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the PERK-IN-4 molecule. The deuteration process involves replacing specific hydrogen atoms with deuterium, which can affect the pharmacokinetic and metabolic profiles of the compound .
Industrial Production Methods
The industrial production of PERK-IN-4-d3 involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high purity and yield, making the compound suitable for scientific research and drug development .
Chemical Reactions Analysis
Types of Reactions
PERK-IN-4-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert PERK-IN-4-d3 into its reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of PERK-IN-4-d3. These derivatives can have different biological activities and properties .
Scientific Research Applications
PERK-IN-4-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in drug development to study pharmacokinetics and metabolism.
Biology: Investigated for its role in modulating endoplasmic reticulum stress responses.
Medicine: Explored as a potential therapeutic agent for diseases associated with endoplasmic reticulum stress.
Industry: Utilized in the development of new drugs and therapeutic strategies.
Mechanism of Action
PERK-IN-4-d3 exerts its effects by inhibiting the activity of protein kinase R-like endoplasmic reticulum kinase (PERK). PERK is a key regulator of the unfolded protein response (UPR), which is activated in response to endoplasmic reticulum stress. By inhibiting PERK, PERK-IN-4-d3 modulates the phosphorylation of eukaryotic initiation factor 2 alpha (eIF2α), leading to changes in protein synthesis and stress response pathways .
Comparison with Similar Compounds
Similar Compounds
PERK-IN-4: The non-deuterated version of PERK-IN-4-d3, also a potent and selective PERK inhibitor.
GSK2606414: Another selective PERK inhibitor with a similar mechanism of action.
Uniqueness
PERK-IN-4-d3 is unique due to its deuterium labeling, which can affect its pharmacokinetic and metabolic profiles. This makes it a valuable tool for studying the effects of deuterium substitution on drug behavior and efficacy .
Properties
Molecular Formula |
C24H19F4N5O |
|---|---|
Molecular Weight |
472.5 g/mol |
IUPAC Name |
1-[5-[4-amino-7-(trideuteriomethyl)pyrrolo[2,3-d]pyrimidin-5-yl]-2,3-dihydroindol-1-yl]-2-[3-fluoro-5-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C24H19F4N5O/c1-32-11-18(21-22(29)30-12-31-23(21)32)14-2-3-19-15(9-14)4-5-33(19)20(34)8-13-6-16(24(26,27)28)10-17(25)7-13/h2-3,6-7,9-12H,4-5,8H2,1H3,(H2,29,30,31)/i1D3 |
InChI Key |
PXVQGBJMIQCDEX-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC(=C5)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3S,3aR,6R,6aS)-3-(1,3-benzodioxol-5-yloxy)-6-(6-methoxy-1,3-benzodioxol-5-yl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]furan-3a-yl] acetate](/img/structure/B12417946.png)
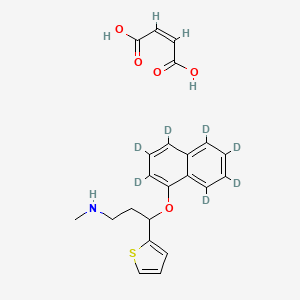
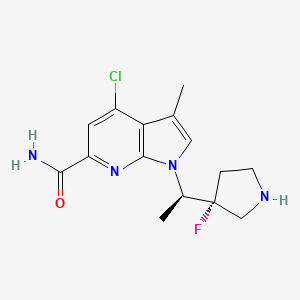
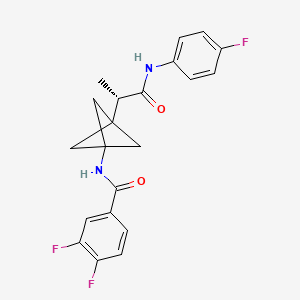
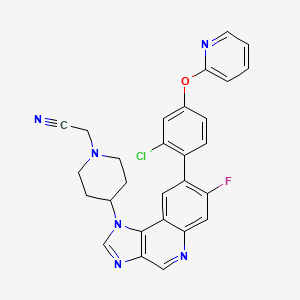
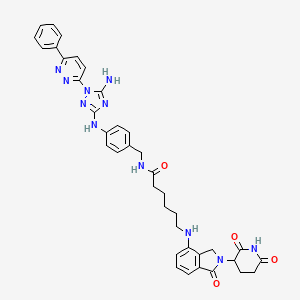
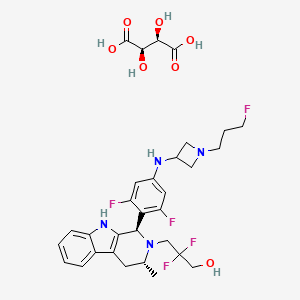
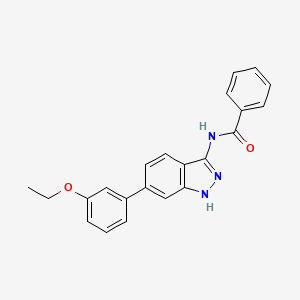
![2-[4-(Hydroxymethyl)phenyl]benzonitrile-d4](/img/structure/B12417991.png)
